Br-PEG5-CH2COOH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

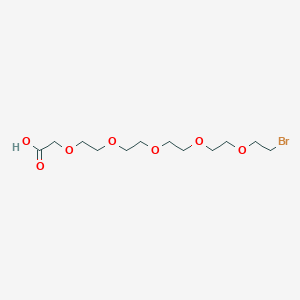

Br-PEG5-CH2COOH, also known as 2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid, is a polyethylene glycol (PEG) derivative. This compound features a bromide group and a terminal carboxylic acid group. The bromide group is a good leaving group for nucleophilic substitution reactions, while the terminal carboxylic acid can react with primary amine groups to form stable amide bonds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Br-PEG5-CH2COOH typically involves the reaction of polyethylene glycol with bromoethanol under controlled conditions. The reaction proceeds through a series of etherification steps, where the hydroxyl groups of polyethylene glycol react with bromoethanol to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the etherification process.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale etherification reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography. The final product is typically obtained as a colorless liquid with a purity of at least 95% .

Analyse Chemischer Reaktionen

Types of Reactions

Br-PEG5-CH2COOH undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromide group can be replaced by various nucleophiles, such as amines, thiols, and alkoxides.

Amide Bond Formation: The terminal carboxylic acid group can react with primary amines in the presence of activators like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form stable amide bonds

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Amide Bond Formation: Reagents like EDC or HATU are used in combination with N-hydroxysuccinimide (NHS) to activate the carboxylic acid group. .

Major Products

Wissenschaftliche Forschungsanwendungen

Br-PEG5-CH2COOH has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

Biology: Employed in the modification of biomolecules, such as proteins and peptides, to enhance their solubility and stability.

Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.

Industry: Applied in the production of PEGylated materials for various industrial applications, including coatings, adhesives, and lubricants .

Wirkmechanismus

The mechanism of action of Br-PEG5-CH2COOH primarily involves its ability to form stable covalent bonds with other molecules. The bromide group undergoes nucleophilic substitution reactions, allowing for the introduction of various functional groups. The terminal carboxylic acid group reacts with primary amines to form amide bonds, facilitating the conjugation of PEG to other molecules. These reactions enhance the solubility, stability, and bioavailability of the conjugated molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

BocNH-PEG5-acid: This compound features a Boc-protected amino group and a terminal carboxylic acid group.

Br-PEG5-CH2CH2COOH: Similar to Br-PEG5-CH2COOH, but with an additional methylene group in the linker.

Uniqueness

This compound is unique due to its combination of a bromide group and a terminal carboxylic acid group. This dual functionality allows for versatile chemical modifications and conjugation reactions, making it highly valuable in various research and industrial applications .

Biologische Aktivität

Br-PEG5-CH2COOH, a brominated polyethylene glycol derivative, has garnered attention for its potential applications in drug delivery and bioconjugation due to its unique structural characteristics. The compound consists of a polyethylene glycol (PEG) backbone with a carboxylic acid group and a bromine atom, which allows for further functionalization. This article explores its biological activity, highlighting relevant research findings, case studies, and comparative data.

The biological activity of this compound is primarily influenced by the properties of PEG, which is known for its biocompatibility, low immunogenicity, and ability to enhance solubility and stability of conjugated drugs in biological systems. The incorporation of the bromine atom facilitates various chemical modifications that can improve the pharmacokinetic profiles of therapeutic agents.

Key Mechanisms:

- Enhanced Solubility: PEGylation significantly increases the solubility of hydrophobic drugs.

- Reduced Immunogenicity: PEGylated compounds often exhibit reduced recognition by the immune system, extending their circulation time in the bloodstream.

- Targeted Delivery: The bromine group can be utilized for targeted drug delivery applications through click chemistry.

Research Findings

Several studies have investigated the effects of PEGylation on biological activity. For instance, PEGylation strategies have been shown to preserve the biological activity of proteins while improving their half-lives in circulation. A study on brain-derived neurotrophic factor (BDNF) demonstrated that PEGylation could enhance its delivery into spinal cord tissue while maintaining its biological function .

Comparative Data

The following table summarizes key characteristics and biological activities of this compound compared to other related compounds:

| Compound Name | Structure Characteristics | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | 5 units of PEG with a bromine atom | Lower molecular weight than longer PEG variants | Enhanced solubility and stability; potential for targeted drug delivery |

| Br-PEG11-CH2COOH | 11 units of PEG with a bromine atom | Higher molecular weight leads to better stability | Improved pharmacokinetics and reduced toxicity |

| Methoxy PEG | Contains methoxy group instead of bromine | Non-reactive compared to brominated variants | Generally lower interaction potential in drug delivery |

Case Study 1: Drug Delivery Applications

A notable case study involved the use of this compound in liposomal formulations aimed at enhancing drug delivery efficiency. The study found that incorporating this compound into liposomes improved their ability to encapsulate both hydrophilic and hydrophobic drugs, leading to better therapeutic outcomes in preclinical models .

Case Study 2: Bioconjugation Strategies

Another study focused on bioconjugation strategies using this compound for the attachment of therapeutic agents to antibodies. The results indicated that this approach not only preserved the binding affinity of antibodies but also improved their pharmacokinetic properties by increasing circulation time and reducing off-target effects .

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23BrO7/c13-1-2-16-3-4-17-5-6-18-7-8-19-9-10-20-11-12(14)15/h1-11H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOQREKYOJJILHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCBr)OCCOCCOCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23BrO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.